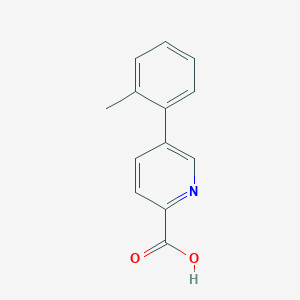

5-(o-Tolyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNCQGKPHBZRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679297 | |

| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225689-48-4 | |

| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Characterization of 5 O Tolyl Picolinic Acid

Established Synthetic Routes to 5-(o-Tolyl)picolinic Acid

The synthesis of 5-(o-Tolyl)picolinic acid is primarily achieved through modern cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the pyridine (B92270) and tolyl rings. Other general strategies for synthesizing picolinic acid derivatives are also noteworthy.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the synthesis of 5-(o-Tolyl)picolinic acid, this would involve the reaction of a 5-halopicolinic acid derivative with an o-tolylboronic acid derivative. nih.govacs.org

A specific example involves the use of 5-bromopicolinic acid and o-tolylboronic acid. nih.govacs.org The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a base, like sodium carbonate, to proceed. mdpi.com The solvent for this reaction is often a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

The general applicability of the Suzuki-Miyaura reaction for creating biaryl structures makes it a preferred route for synthesizing a wide array of substituted picolinic acids. mdpi.commdpi.com The reaction conditions are generally mild and tolerant of various functional groups, which is advantageous when dealing with multifunctional molecules. mdpi.com

Other Synthetic Strategies for Picolinic Acid Derivatives

While the Suzuki-Miyaura coupling is a direct method for introducing the o-tolyl group, other synthetic strategies for forming the picolinic acid core or its derivatives are also established in organic chemistry.

One approach involves the oxidation of a suitable precursor . For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) derivatives can yield the corresponding picolinic acid. Various oxidizing agents can be employed for this transformation.

Another strategy is the hydrolysis of a nitrile . Starting from a 2-cyanopyridine (B140075) derivative, acidic or basic hydrolysis can convert the nitrile group to a carboxylic acid, thus forming the picolinic acid.

Carbonation of a pyridyl organometallic reagent offers another route. A 2-pyridyllithium (B95717) or 2-pyridyl Grignard reagent, formed by halogen-metal exchange or deprotonation of a pyridine derivative, can react with carbon dioxide to produce the corresponding picolinic acid after an acidic workup.

Furthermore, multicomponent reactions have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.net These reactions can involve the condensation of an aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source to construct the pyridine ring. nih.gov For example, a reaction between an aromatic aldehyde, ethyl 2-oxopropanoate, malononitrile, and ammonium (B1175870) acetate, catalyzed by a heterogeneous catalyst, can produce substituted picolinates. nih.gov

Enzymatic methods have also been explored for the synthesis of picolinic acid derivatives. tandfonline.com For example, catechol 2,3-dioxygenase can catalyze the conversion of catechols to hydroxymuconic semialdehydes, which can then cyclize in the presence of ammonia to form picolinic acids. tandfonline.com

Spectroscopic and Analytical Characterization of 5-(o-Tolyl)picolinic Acid

The unambiguous identification and purity assessment of 5-(o-Tolyl)picolinic acid rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 5-(o-Tolyl)picolinic acid.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons on both the picolinic acid and the o-tolyl rings. nih.govrsc.org The protons on the pyridine ring would appear as distinct doublets and doublets of doublets in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions relative to the nitrogen atom and the carboxylic acid group. The protons of the tolyl group would also appear in the aromatic region, with their splitting patterns revealing their substitution pattern. The methyl group protons of the o-tolyl substituent would give rise to a characteristic singlet in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. nih.gov It would show distinct signals for each unique carbon atom, including the carboxyl carbon, the carbons of the pyridine ring, and the carbons of the tolyl ring, including the methyl carbon. nih.gov The chemical shifts of these signals are diagnostic of their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-(o-Tolyl)picolinic acid, further confirming its identity. nih.govsemanticscholar.org In a typical mass spectrum, a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the mass of the protonated or deprotonated molecule would be observed. nih.gov The fragmentation pattern can provide additional structural information as the molecule breaks apart in a predictable manner under the high-energy conditions of the mass spectrometer.

Chromatographic Purity Assessment

The purity of 5-(o-Tolyl)picolinic acid is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govrsc.org

HPLC is a widely used method for purity determination. nih.govchromatographyonline.com The compound is dissolved in a suitable solvent and injected into the HPLC system. A chromatogram is generated, and the purity is determined by the relative area of the main peak corresponding to 5-(o-Tolyl)picolinic acid compared to any impurity peaks. chromatographyonline.com The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing the UV-Vis spectra across the peak. chromatographyonline.com

GC can also be used, often after derivatization of the carboxylic acid to a more volatile ester, to assess purity. Similar to HPLC, the percentage purity is calculated from the relative peak areas in the chromatogram.

Investigation of Biological Activities of Picolinic Acid Derivatives and Hypothesized Activities for 5 O Tolyl Picolinic Acid

General Biological Activity Profiles of Picolinic Acid Scaffolds

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid group at the 2-position, and its derivatives represent a class of compounds with a broad spectrum of biological activities. ontosight.ai The versatility of the picolinic acid scaffold allows for chemical modifications that can modulate its physicochemical properties and biological interactions, leading to a wide range of therapeutic and agricultural applications. ontosight.aiontosight.ai Research has demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, antioxidant, antiviral, anticancer, and herbicidal properties. ontosight.aiontosight.aiontosight.aigoogle.com

Antimicrobial Activity Research

Picolinic acid and its derivatives have been identified as potent antimicrobial agents, showing efficacy against a variety of bacteria and fungi. ontosight.airesearchgate.net Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic processes. google.com

Studies have shown that picolinic acid (PA) and its salts, such as sodium picolinate (B1231196) (PS), exhibit significant antimicrobial activity. pan.olsztyn.plpan.olsztyn.pl For instance, PA and PS were effective against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans at concentrations ranging from 0.02 to 3.13 mg/mL depending on the pH. pan.olsztyn.plpan.olsztyn.pl Transition metal picolinates, including those with manganese, copper, zinc, cobalt, and nickel, have also demonstrated strong antibacterial activity against foodborne bacteria. researchgate.net For example, zinc picolinate showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against a wide range of bacteria, including B. subtilis, E. coli, and S. aureus. researchgate.net

Furthermore, picolinic acid has shown activity against both extracellular and intracellular Mycobacterium avium complex (MAC), a group of bacteria that can cause serious infections. oup.com Research indicates that PA can potentiate the effects of conventional antibiotics like clarithromycin (B1669154) and rifampicin (B610482) against MAC residing within macrophages. oup.com

Table 1: Examples of Picolinic Acid Derivatives and their Antimicrobial Activity

| Compound/Derivative | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Picolinic Acid (PA) | S. aureus, P. aeruginosa, B. subtilis, C. albicans | Showed antimicrobial activity at concentrations of 0.02-0.78 mg/mL at pH 5.0 and 0.19-3.13 mg/mL at pH 7.0. | pan.olsztyn.plpan.olsztyn.pl |

| Sodium Picolinate (PS) | S. aureus, P. aeruginosa, B. subtilis, C. albicans | Exhibited antimicrobial activity similar to picolinic acid. | pan.olsztyn.plpan.olsztyn.pl |

| Metal Picolinates (Mn, Cu, Zn, Co, Ni) | S. marcescens, M. luteus, P. vulgaris, B. cereus, E. coli | Demonstrated strong antibacterial activity against various food-related bacteria. | researchgate.net |

| Picolinic Acid (PA) | Mycobacterium avium complex (MAC) | Inhibited bacterial growth and showed a weak bactericidal effect; potentiated the activity of other antimicrobials. | oup.com |

| Pyrano[2,3-c]pyridine-8-carboxylic acid derivatives | S. pneumonia, E. coli, Candida albicans | Compounds 4i, 4e, and 4p showed effective growth inhibitory activities. | thescipub.com |

Based on the established antimicrobial profile of the picolinic acid scaffold, it is hypothesized that 5-(o-Tolyl)picolinic acid could also possess antimicrobial properties. The presence of the tolyl group might influence its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Anti-inflammatory Activity Research

Derivatives of picolinic acid have been investigated for their anti-inflammatory effects. ontosight.aimdpi.com Picolinic acid itself is a metabolite of tryptophan that is produced during inflammatory conditions and can modulate immune responses. chemicalbook.com It has been shown to selectively induce the production of certain chemokines, which are proteins involved in guiding the migration of immune cells to sites of inflammation. chemicalbook.com

Research has demonstrated that nicotinamide (B372718) and its isomers, including picolinamide (B142947), exhibit anti-inflammatory and pain-reducing activities in experimental models. nih.gov Specifically, picolinamide was shown to inhibit paw edema induced by carrageenan, a common model for studying acute inflammation. nih.gov Similarly, pyrazolone (B3327878) derivatives incorporating a 2-picolinic acid moiety have shown good anti-inflammatory potential in hind paw edema models. mums.ac.ir One such derivative, compound Ic, was found to ameliorate neuroinflammation by regulating key inflammatory pathways. mums.ac.ir The anti-inflammatory action of picolinic acid derivatives is thought to be linked to their ability to interfere with metal-containing enzymes that mediate inflammatory responses. google.com

Table 2: Examples of Picolinic Acid Derivatives and their Anti-inflammatory Activity

| Compound/Derivative | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|

| Picolinamide | Carrageenan-induced paw edema in mice | Inhibited the inflammatory response. | nih.gov |

| Pyrazolone derivative of 2-picolinic acid (Compound Ic) | Carrageenan-induced paw edema; PTZ-induced neuroinflammation | Exhibited good anti-inflammatory potential; ameliorated neuroinflammation by regulating the NF-κB/TNF-α pathway. | mums.ac.ir |

| Picolinic Acid | Macrophage cultures | Selectively induces macrophage inflammatory protein-1α and -1β, chemokines involved in inflammatory reactions. | chemicalbook.com |

Given the demonstrated anti-inflammatory properties of various picolinic acid derivatives, it is plausible that 5-(o-Tolyl)picolinic acid could also exhibit anti-inflammatory activity. The specific substitution pattern may influence its interaction with inflammatory targets.

Antioxidant Activity Research

Several studies have highlighted the antioxidant potential of picolinic acid derivatives. ontosight.aiontosight.ai Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of these derivatives is often linked to their chemical structure, which can be modified to enhance this property. ontosight.ai

For example, 2-picolylamide-based diselenides have shown promising antioxidant activities in various assays. nih.gov One of the synthesized compounds exhibited significantly higher thiol peroxidase-like activity than the standard, diphenyl diselenide, and effectively inhibited the production of thiobarbituric acid reactive species (TBARS), a marker of oxidative stress. nih.gov The antioxidant effect was suggested to be enhanced by a non-bonded interaction between selenium and oxygen atoms in the molecule's structure. nih.gov Additionally, pyrazolone derivatives of picolinic acid have demonstrated antioxidant potential through their free radical scavenging activity. mums.ac.ir A quantitative structure-activity relationship (QSAR) study on dipicolinic acid derivatives identified key structural features for high antioxidant activity, such as a low number of double bonds and enhanced molecular polarity. nih.gov

Table 3: Examples of Picolinic Acid Derivatives and their Antioxidant Activity

| Compound/Derivative | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Picolylamide-based diselenides | Thiol peroxidase-like (TPx) activity; TBARS assay | Showed strong antioxidant activity, with one compound being 4.66 times more potent than diphenyl diselenide. | nih.gov |

| Pyrazolone derivatives of 2-picolinic acid | DPPH free radical scavenging assay | Demonstrated potent antioxidant activity in vitro. | mums.ac.ir |

| Pyrano[2,3-c]pyridine derivatives | DPPH analysis | Compounds 4o and 4p showed noteworthy free radical scavenging activity. | thescipub.com |

| Pterostilbene:picolinic acid cocrystal | In vivo (rats) | Enhanced the antioxidant capacity of pterostilbene. | mdpi.com |

Based on the general antioxidant capabilities of the picolinic acid scaffold, 5-(o-Tolyl)picolinic acid is hypothesized to possess antioxidant properties. The electronic effects of the tolyl substituent could influence its ability to scavenge free radicals.

Antiviral Activity Research

Picolinic acid and its derivatives have emerged as potential antiviral agents, demonstrating inhibitory effects against a range of enveloped viruses. pan.olsztyn.plnih.gov The mechanism of action often involves interfering with the viral life cycle, particularly the entry and replication stages. google.comnih.gov

Picolinic acid has been shown to be a broad-spectrum inhibitor of enveloped virus entry by targeting the fusion of viral and cellular membranes. nih.gov It has demonstrated promising preclinical activity against significant respiratory viruses like SARS-CoV-2 and influenza A virus (IAV). nih.gov Studies have also indicated its activity against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus-2 (HSV-2). pan.olsztyn.plresearchgate.net At concentrations of 1.5 mM and 3 mM, picolinic acid was active against cells infected with HIV-1 and HSV-2, leading to apoptosis and reduced viral replication. researchgate.net The antiviral activity is partly attributed to its function as a metal ion chelator, disrupting zinc-finger proteins that are essential for the replication and packaging of many viruses. google.comdrugbank.com

Table 4: Examples of Picolinic Acid Derivatives and their Antiviral Activity

| Compound/Derivative | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| Picolinic Acid (PA) | SARS-CoV-2, Influenza A Virus (IAV), ZIKV, WNV, DENV, HPIV, HSV | Acts as a broad-spectrum antiviral by inhibiting viral-cellular membrane fusion during entry. | nih.gov |

| Picolinic Acid (PA) | Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus-2 (HSV-2) | Active against infected cells at 1.5 mM and 3 mM, causing cytotoxicity and apoptosis, thus reducing viral replication. | pan.olsztyn.plresearchgate.net |

| Fusaric acid (5-butylpicolinic acid) | General viruses | Shows potent antiviral activity in vitro. | google.com |

Considering the established broad-spectrum antiviral activity of the picolinic acid scaffold, often linked to its metal-chelating properties and ability to disrupt viral entry, it is hypothesized that 5-(o-Tolyl)picolinic acid could also exhibit antiviral effects. Its specific structure may influence its efficacy against different types of viruses.

Anticancer Activity Research (In Vitro Models)

The picolinic acid scaffold has been a foundation for the development of novel compounds with potential anticancer activity. pensoft.net These derivatives have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines in vitro. google.compensoft.net

In one study, a series of novel picolinic acid derivatives were synthesized and evaluated for their cytotoxic activity. pensoft.net One compound, designated as compound 5, demonstrated selective anticancer activity against A549 human non-small cell lung cancer cells (with an IC50 of 99.93 µM), while showing no effect on MCF-7 breast cancer cells or normal cells. pensoft.netdntb.gov.ua This compound was found to induce apoptosis by triggering endoplasmic reticulum stress. pensoft.net Another study investigated rhenium(I) tricarbonyl complexes incorporating picolinic acid and its fluorinated derivatives. research-nexus.netnih.gov One of these complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity against A549 lung cancer cells and HeLa cervical carcinoma cells. research-nexus.netnih.gov The anticancer effects of picolinic acid derivatives are often linked to their ability to chelate metal ions, thereby disrupting metalloproteins and enzymes crucial for cancer cell growth and proliferation. google.com

Table 5: Examples of Picolinic Acid Derivatives and their In Vitro Anticancer Activity

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 5 (a picolinic acid derivative) | A549 (lung), MCF-7 (breast) | Showed selective cytotoxicity against A549 cells (IC50 = 99.93 µM) by inducing apoptosis via ER stress. | pensoft.netdntb.gov.ua |

fac-[Re(Pico)(CO)3(H2O)] |

A549 (lung), HeLa (cervical) | Exhibited cytotoxic activity with LC50 values of 20.9 µg/mL (A549) and 15.8 µg/mL (HeLa). | research-nexus.netnih.gov |

| Fusaric acid (5-butylpicolinic acid) | General cancerous cells | Shows potent inhibition of cancerous cell growth in vitro. | google.com |

Given the demonstrated potential of picolinic acid derivatives to exhibit selective cytotoxicity against cancer cells, it is hypothesized that 5-(o-Tolyl)picolinic acid could also possess anticancer properties. The nature and position of the tolyl group could be a key determinant in its potential efficacy and selectivity against different cancer cell lines.

Herbicidal Activity Research

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, widely used in agriculture for controlling broadleaf weeds. mdpi.comnih.gov These compounds mimic the action of natural plant growth hormones (auxins), causing uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants. mdpi.com

Recent research has focused on synthesizing novel picolinic acid derivatives to discover molecules with improved efficacy and a broader herbicidal spectrum. mdpi.comnih.gov For instance, replacing the chlorine atom at the 6-position of picolinic acid herbicides with aryl or heterocyclic groups has led to the development of highly active herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov A study on 6-indazolyl-2-picolinic acids found that these compounds exhibited excellent inhibitory effects on the root growth of several weeds and showed a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at a rate of 250 g/ha. mdpi.com Similarly, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been identified as potential lead structures for new synthetic auxin herbicides, with some compounds showing better post-emergence activity than the commercial herbicide picloram (B1677784). nih.gov

Table 6: Examples of Picolinic Acid Derivatives and their Herbicidal Activity

| Compound/Derivative | Target Weeds | Key Findings | Reference(s) |

|---|---|---|---|

| 6-Indazolyl-2-picolinic acids | Brassica napus, Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album | Showed significant root inhibitory activity and 100% post-emergence herbicidal effect at 250 g/ha on certain broadleaf weeds. | mdpi.com |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | General weeds | Compound V-8 exhibited better post-emergence herbicidal activity than picloram at 300 g/ha. | nih.gov |

| 3-Chloro-6-pyrazolyl-picolinate derivatives | Arabidopsis thaliana | Compound c5 showed an IC50 value for root growth inhibition 27 times lower than the commercial herbicide clopyralid. | nih.gov |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus | Several compounds achieved 100% inhibition of weed growth. | mdpi.com |

The extensive research into picolinic acid derivatives as synthetic auxin herbicides strongly suggests that 5-(o-Tolyl)picolinic acid could possess herbicidal activity. The substitution of a tolyl group at the 5-position of the pyridine ring is a modification consistent with the structure-activity relationship studies in this class of herbicides, potentially influencing its auxin-like effects and weed control spectrum.

Antiparasitic Activity Research

The picolinic acid scaffold and its derivatives have become a significant focus of research for the development of new antiparasitic agents. Scientists have explored this chemical class for activity against a range of parasites, including protozoa and helminths. pensoft.net

A notable area of investigation has been the development of picolinic acid derivatives as inhibitors of Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.gov Research has revealed that certain aminobenzamide-linked picolinic acids exhibit potent, submicromolar activity against both the acute (tachyzoite) and chronic (bradyzoite) stages of T. gondii infection. nih.gov A study repurposing a library of compounds identified a series of these derivatives with significant dual-stage inhibitory action. nih.govnih.gov Structure-activity relationship (SAR) studies within this series have provided insights into the chemical features that influence efficacy. For instance, substitutions on the picolinic acid core have been shown to be critical for retaining activity. nih.gov The data below from a study on dual-stage inhibitors illustrates the varying potency of different picolinic acid analogues against T. gondii.

Table 1: In Vitro Activity of Picolinic Acid Derivatives Against Toxoplasma gondii

| Compound | Tachyzoite EC₅₀ (μM) | Bradyzoite EC₅₀ (μM) |

|---|---|---|

| Analogue 1 | 0.56 | 0.41 |

| Analogue 2 | 0.24 | 0.33 |

| Analogue 3 | >25 | >25 |

| Analogue 4 | 0.69 | 0.50 |

Data sourced from a study on dual-stage picolinic acid-derived inhibitors. nih.gov EC₅₀ represents the half-maximal effective concentration.

Furthermore, research has extended to other kinetoplastid parasites. In a recent structure-activity relationship exploration aimed at developing therapeutics for visceral leishmaniasis, caused by Leishmania donovani, a series of diacyl-hydrazide compounds were investigated. nih.govacs.org Within this research, 5-(o-Tolyl)picolinic acid was successfully synthesized as a chemical intermediate via a Suzuki coupling reaction. nih.govacs.org This synthesis was part of a broader effort to explore novel structures with potential antileishmanial activity, highlighting the relevance of the picolinic acid scaffold in the search for treatments for this severe parasitic disease. nih.govacs.org

Emerging Biological Activity Hypotheses for 5-(o-Tolyl)picolinic Acid in Specific Disease Models

While direct biological activity data for 5-(o-Tolyl)picolinic acid is not yet available in published literature, its structural characteristics and the known bioactivities of related picolinic acid derivatives allow for the formulation of several evidence-based hypotheses.

The primary hypothesis is its potential as an antiparasitic agent, specifically against kinetoplastid parasites. Given that 5-(o-Tolyl)picolinic acid was synthesized during a research campaign to find new treatments for visceral leishmaniasis, it is hypothesized that the compound itself, or subsequent molecules derived from it, could exhibit inhibitory activity against Leishmania donovani. nih.govacs.org The addition of the ortho-tolyl group at the 5-position of the picolinic acid ring introduces specific steric and electronic properties that may influence its interaction with parasitic molecular targets. smolecule.com Similarly, based on the demonstrated potent activity of other picolinic acid derivatives against Toxoplasma gondii, it is reasonable to hypothesize that 5-(o-Tolyl)picolinic acid could be a candidate for screening in toxoplasmosis disease models. nih.gov

Beyond parasitic infections, the picolinic acid scaffold is known to possess a wide range of other biological properties. Derivatives have been investigated for anticancer, anti-inflammatory, and antimicrobial activities. pensoft.netontosight.ai Therefore, it is hypothesized that 5-(o-Tolyl)picolinic acid could exhibit activity in cancer or inflammatory disease models. The core picolinic acid structure can chelate metal ions, a mechanism known to inhibit certain enzymes required for cell growth and proliferation, and this activity could be modulated by the tolyl substituent. researchgate.net A study on a novel picolinic acid derivative, for instance, demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells. pensoft.net

The table below summarizes the key hypotheses for the biological activity of 5-(o-Tolyl)picolinic acid.

Table 2: Hypothesized Biological Activities for 5-(o-Tolyl)picolinic Acid

| Hypothesized Activity | Disease Model | Rationale Based on Picolinic Acid Derivative Class |

|---|---|---|

| Antileishmanial | Visceral Leishmaniasis | Synthesized during a research program for L. donovani therapeutics. nih.govacs.org |

| Anti-Toxoplasma | Toxoplasmosis | Numerous picolinic acid analogues show potent, dual-stage activity against T. gondii. nih.govnih.gov |

| Anticancer | Various Cancers | Picolinic acid derivatives have shown antiproliferative and apoptotic effects in cancer cell lines. pensoft.netresearchgate.net |

| Anti-inflammatory | Inflammatory Disorders | The picolinic acid scaffold has been associated with anti-inflammatory properties. researchgate.net |

Molecular Mechanisms of Action and Biological Target Elucidation

Protein-Ligand Interaction Studies

The interaction of 5-(o-Tolyl)picolinic acid with specific proteins is a key determinant of its biological effects. Studies have explored its potential as an enzyme inhibitor and its binding to specific cellular receptors.

While direct studies on the enzymatic inhibition by 5-(o-Tolyl)picolinic acid are not extensively detailed in the provided research, related compounds, specifically 2-pyridinecarboxylic acid analogs, have demonstrated inhibitory effects on certain enzymes. For instance, some of these analogs have been shown to inhibit the activity of alpha-amylase and carboxypeptidase A. nih.gov This suggests a potential for picolinic acid derivatives to interact with and modulate the function of various enzymes, although specific targets for 5-(o-Tolyl)picolinic acid require further elucidation.

Significant insights into the receptor binding profile of picolinic acid derivatives come from studies on synthetic auxins. Picolinate (B1231196) auxins have been shown to interact with the auxin signaling pathway in plants. Specifically, mutations in the AUXIN SIGNALING F-BOX 5 (AFB5) gene, a homolog of the auxin receptor TIR1, confer resistance to picolinate auxins. nih.gov This indicates that a substantial part of the plant's response to picolinate auxins is mediated through an SCFAFB5 ubiquitin ligase complex. nih.gov Further research has confirmed that a mutation in the AFB5 auxin co-receptor leads to decreased sensitivity to the picolinate auxin analog, picloram (B1677784), in hypocotyl elongation. nih.gov These findings strongly suggest that 5-(o-Tolyl)picolinic acid, as a picolinate derivative, likely targets and interacts with auxin-signaling F-box proteins.

| Target Protein Family | Specific Receptor | Evidence |

| Auxin-Signaling F-box Proteins | AFB5 | Mutations in AFB5 confer resistance to picolinate auxins. nih.govnih.gov |

Cellular and Subcellular Modulatory Effects

Beyond direct protein interactions, 5-(o-Tolyl)picolinic acid exerts significant effects at the cellular and subcellular levels, including the induction of programmed cell death and modulation of organelle-specific stress responses.

A novel derivative of picolinic acid, identified as compound 5, which corresponds to 5-(o-Tolyl)picolinic acid, has been shown to induce apoptotic cell death in human non-small cell lung cancer cells (A549). nih.govnih.gov The induction of apoptosis is a key mechanism of its anticancer activity. nih.gov This process is mediated by the activation of specific caspases, which are crucial executioners of apoptosis.

Research has demonstrated that treatment with this compound leads to the activation of caspase-3, caspase-4, and caspase-9. nih.govresearchgate.net The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, while the activation of caspase-4 points towards a role for endoplasmic reticulum stress in initiating apoptosis. nih.gov However, the treatment did not affect the release of cytochrome c from the mitochondria, a hallmark of the classical intrinsic pathway. nih.govresearchgate.net

| Apoptotic Marker | Effect of 5-(o-Tolyl)picolinic acid | Cell Line |

| Caspase-3 Activation | Increased | A549 |

| Caspase-4 Activation | Increased | A549 |

| Caspase-9 Activation | Increased | A549 |

| Cytochrome c Release | No significant change | A549 |

The induction of apoptosis by 5-(o-Tolyl)picolinic acid is closely linked to its ability to modulate endoplasmic reticulum (ER) stress. nih.gov The activation of caspase-4 is a direct indicator of ER stress-mediated apoptosis. nih.gov A key event in the unfolded protein response (UPR), which is triggered by ER stress, is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Treatment with 5-(o-Tolyl)picolinic acid was found to enhance the phosphorylation of eIF2α. nih.govresearchgate.net This suggests that the compound activates an atypical ER stress pathway, contributing to its cytotoxic effects in cancer cells. nih.govresearchgate.net

| ER Stress Marker | Effect of 5-(o-Tolyl)picolinic acid | Implication |

| Caspase-4 Activation | Increased | Initiation of ER stress-mediated apoptosis. nih.gov |

| eIF2α Phosphorylation | Enhanced | Activation of the unfolded protein response. nih.govresearchgate.net |

Research Findings on 5-(o-Tolyl)picolinic Acid Remain Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and literature reveals a significant gap in the understanding of the specific molecular mechanisms and biological targets of the chemical compound 5-(o-Tolyl)picolinic acid.

Despite the biological significance of the broader picolinic acid class of molecules, detailed research findings, including data on its molecular recognition principles, specific biological targets, and structure-activity relationships, are not available in the public domain for 5-(o-Tolyl)picolinic acid.

Picolinic acid and its derivatives are known to exhibit a range of biological activities, often functioning as enzyme inhibitors or as chelating agents for metal ions, which can disrupt the function of metalloproteins. For instance, the parent compound, picolinic acid, is known to interact with zinc-finger proteins. Furthermore, various substituted aryl picolinic acids have been investigated for different therapeutic and agricultural applications.

However, the specific substitution of an ortho-tolyl group at the 5-position of the picolinic acid scaffold creates a unique chemical entity. The influence of this specific substitution on the compound's interaction with biological macromolecules has not been characterized. Elucidating its molecular recognition principles would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with a biological target, alongside binding affinity assays. Such studies are essential for understanding the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its biological activity.

At present, no such studies for 5-(o-Tolyl)picolinic acid have been published. Therefore, a scientifically accurate account of its molecular recognition principles, including detailed research findings and corresponding data tables, cannot be provided. The scientific community awaits future research to shed light on the potential biological role and mechanism of action of this particular compound.

Computational and Theoretical Studies in 5 O Tolyl Picolinic Acid Research

Molecular Docking and Scoring Function Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand, such as 5-(o-Tolyl)picolinic acid, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose.

Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. They consider various physicochemical properties and intermolecular interactions, including:

Van der Waals interactions: Attractive or repulsive forces between molecules.

Electrostatic interactions: Forces between charged or polar atoms.

Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Solvation effects: The energy change associated with the removal of water molecules from the binding site upon ligand binding.

In the context of 5-(o-Tolyl)picolinic acid, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. For instance, in a study of related 8-(o-tolyl)quinazoline derivatives, molecular docking revealed that the o-tolyl group could occupy a deep hydrophobic channel within the binding pocket of the PD-L1 protein, a critical target in immunotherapy. nih.gov This suggests that the o-tolyl moiety of 5-(o-Tolyl)picolinic acid could play a similar role by forming favorable hydrophobic interactions with nonpolar amino acid residues like alanine, valine, or leucine (B10760876) in a target's active site.

The picolinic acid core is capable of forming hydrogen bonds and salt bridges through its carboxylic acid group and pyridine (B92270) nitrogen, anchoring the molecule to polar residues such as arginine, asparagine, or tyrosine. researchgate.net A typical output from a docking analysis would rank different binding poses based on their predicted binding energy, as illustrated in the hypothetical table below.

Table 1: Illustrative Molecular Docking Results for 5-(o-Tolyl)picolinic Acid against a Hypothetical Kinase Target

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | LYS-78, ASP-184 | Hydrogen Bond, Salt Bridge |

| 2 | -8.2 | LEU-25, VAL-33 | Hydrophobic (o-tolyl group) |

| 3 | -7.9 | PHE-182 | π-π Stacking (pyridine ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. bldpharm.com The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity.

A QSAR study involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., IC₅₀ values) is gathered. This set would ideally include 5-(o-Tolyl)picolinic acid and a series of its structural analogs.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can range from simple properties like molecular weight and atom counts to complex 3D descriptors representing molecular shape and electronic surfaces.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. bldpharm.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds to ensure its reliability. bldpharm.com

For a series of picolinic acid derivatives, a QSAR model could identify which structural features are most important for a specific biological effect. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 0.9 * (presence of o-tolyl group) + 3.5

This equation would suggest that higher hydrophobicity (LogP) and the presence of the ortho-tolyl group increase biological activity, while a larger topological polar surface area (TPSA) is detrimental. Such models are valuable for predicting the activity of new, unsynthesized compounds and prioritizing which analogs to synthesize for further testing.

Table 2: Example Data for a QSAR Study of Picolinic Acid Analogs

| Compound | Structure | LogP | TPSA (Ų) | Experimental pIC₅₀ |

|---|---|---|---|---|

| Picolinic acid | C₆H₅NO₂ | 0.45 | 50.0 | 4.2 |

| 5-Phenylpicolinic acid | C₁₂H₉NO₂ | 2.50 | 50.0 | 5.8 |

| 5-(o-Tolyl)picolinic acid | C₁₃H₁₁NO₂ | 2.95 | 50.0 | 6.3 |

Predictive Bioinformatics and Chemoinformatics Approaches (e.g., PASS Online)

Predictive bioinformatics and chemoinformatics tools leverage vast databases of known chemical structures and their biological activities to predict the properties of novel compounds. One such widely used tool is PASS (Prediction of Activity Spectra for Substances) Online. PASS analyzes the structure of a query molecule, like 5-(o-Tolyl)picolinic acid, and compares its structural fragments to a database of biologically active compounds.

The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability score:

Pa (Probability to be active): The likelihood that the compound exhibits a particular activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit that activity.

A Pa value greater than 0.7 is considered a high probability of activity, while values between 0.5 and 0.7 suggest moderate probability. This approach is highly effective for hypothesis generation, allowing researchers to identify potential new applications for a compound or to flag potential off-target effects or toxicity early in the discovery process. For 5-(o-Tolyl)picolinic acid, a PASS prediction could suggest a wide range of potential activities, from anti-inflammatory and antineoplastic to enzymatic inhibition, guiding subsequent experimental validation.

Table 3: Hypothetical PASS Online Prediction for 5-(o-Tolyl)picolinic Acid

| Predicted Biological Activity | Pa Score | Pi Score |

|---|---|---|

| Anti-inflammatory | 0.785 | 0.012 |

| Kinase Inhibitor | 0.710 | 0.025 |

| Antineoplastic | 0.655 | 0.041 |

| Vasodilator | 0.598 | 0.063 |

Molecular Dynamics Simulations and Conformational Analysis

For 5-(o-Tolyl)picolinic acid, an MD simulation could be used to:

Assess Binding Stability: Verify if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Analyze Conformational Flexibility: Study the rotation around the single bond connecting the pyridine and tolyl rings. This conformational freedom is a key structural feature of 5-(o-Tolyl)picolinic acid. The orientation of the tolyl ring relative to the picolinic acid core can significantly impact how the molecule fits into a binding pocket.

Characterize Water Networks: Understand the role of water molecules in mediating the interaction between the ligand and the protein.

Calculate Binding Free Energy: Employ advanced computational methods (e.g., MM/PBSA) on the MD trajectory to obtain a more accurate estimate of binding affinity than that provided by docking scores alone.

Conformational analysis, often performed in conjunction with MD simulations or as a standalone quantum mechanics calculation, focuses specifically on the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. For 5-(o-Tolyl)picolinic acid, the key dihedral angle is between the planes of the two aromatic rings. Due to steric hindrance from the ortho-methyl group, the rings are not expected to be coplanar. Computational analysis can determine the most energetically favorable rotational angle, which is crucial for designing molecules with the optimal shape to complement a biological target.

Structure Activity Relationship Sar and Rational Design of 5 O Tolyl Picolinic Acid Analogs

Influence of Substituent Position and Nature on the Pyridine (B92270) Ring

The pyridine ring is a core component of numerous pharmaceuticals, largely due to its ability to engage in various biological interactions and its amenability to chemical modification. nih.gov As an aromatic and electron-deficient heterocycle, the pyridine nucleus can participate in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The nitrogen atom within the ring influences the electronic distribution, making carbon atoms at positions 2, 4, and 6 partially positive and susceptible to nucleophilic substitution, while electrophilic substitution tends to occur at the C-3 position. nih.govijnrd.org

The nature and position of substituents on the picolinic acid ring are critical determinants of biological activity. A quantitative structure-toxicity relationship (QSTR) study on picolinic acid analogs identified two key molecular descriptors that govern their activity: the partial charge on the nitrogen atom and the hydrophobicity of the molecule (logP). arvojournals.org These properties are directly influenced by the substituents attached to the ring. The ability of the picolinic acid scaffold to chelate metal ions like Zn2+ and Fe2+, which is crucial for inhibiting certain enzymes involved in cell division, is modulated by these electronic properties. arvojournals.org

Systematic modifications of the pyridine ring have been explored to optimize activity. For instance, in a series of 4-amino-3,5-dichloro-6-(1-pyrazolyl)-2-picolinic acid derivatives developed as potential herbicides, the substituents on the pyridine ring were kept constant to probe the effects of changes elsewhere in the molecule. mdpi.comresearchgate.netnih.gov The presence of the 4-amino and 3,5-dichloro groups is a common strategy in this class of herbicides to confer specific binding and activity. The following table illustrates how modifications on a related arylpyrazolyl picolinic acid scaffold influence herbicidal activity against Arabidopsis thaliana.

| Compound | R1 Group (on Pyrazole) | R2 Group (Aryl Moiety at Position 5 of Pyrazole) | IC50 (µM) |

|---|---|---|---|

| V-1 | -CH3 | p-tolyl | 1.08 |

| V-7 | -CH3 | 4-chlorophenyl | 0.04 |

| V-8 | -CF3 | 4-chlorophenyl | 0.09 |

Data sourced from a study on herbicidal picolinic acid derivatives, demonstrating the impact of substituent changes on biological activity. mdpi.comresearchgate.netnih.gov

This data highlights that even when the pyridine ring substitution is fixed, modifications to appended moieties significantly alter potency. The substitution of a methyl group (V-1) with a trifluoromethyl group (V-8) on the pyrazole (B372694) ring, and a p-tolyl group with a 4-chlorophenyl group (V-1 vs. V-7), resulted in substantial changes in inhibitory concentration. mdpi.comresearchgate.netnih.gov This underscores the intricate electronic and steric interplay between the pyridine core and its extended substituents.

Role of the o-Tolyl Moiety in Modulating Biological Activity and Selectivity

The o-tolyl moiety—a benzene (B151609) ring substituted with a methyl group at the ortho position—plays a multifaceted role in the biological profile of 5-(o-Tolyl)picolinic acid. Its primary contributions are related to sterics, hydrophobicity, and its ability to form specific interactions with target proteins.

The tolyl group significantly increases the molecule's lipophilicity or hydrophobicity (logP), a key factor in its ability to cross cellular membranes and access its biological target. arvojournals.org The hydrophobic nature of the aryl ring can facilitate binding to non-polar pockets within a protein's active site through van der Waals forces or hydrophobic interactions.

However, in other contexts, the substitution pattern on the aryl ring is crucial for optimizing activity and selectivity. In the development of herbicidal picolinic acid derivatives, replacing a p-tolyl group with other substituted phenyl rings led to dramatic shifts in potency. mdpi.comresearchgate.netnih.gov For example, an analog containing a 4-chlorophenyl group (V-7) was significantly more active than its counterpart with a p-tolyl group (V-1). mdpi.comresearchgate.netnih.gov This demonstrates that the electronic properties (electron-withdrawing vs. electron-donating) and size of the substituent on the phenyl ring are critical for fine-tuning the interaction with the target protein.

The following table compares the herbicidal activity of several 6-(5-aryl-1-pyrazolyl)-2-picolinic acid analogs, illustrating the importance of the aryl moiety's substitution pattern.

| Compound | Aryl Moiety | IC50 (µM) against A. thaliana |

|---|---|---|

| V-1 | p-tolyl | 1.08 |

| V-6 | 4-fluorophenyl | 0.14 |

| V-7 | 4-chlorophenyl | 0.04 |

Data from a study on herbicidal picolinic acid derivatives, showing the effect of altering the aryl substituent on biological potency. mdpi.comresearchgate.netnih.gov

Lead Optimization Strategies for Derivative Development

Lead optimization is an iterative process in drug discovery where a promising lead compound, such as 5-(o-Tolyl)picolinic acid, is systematically modified to enhance its therapeutic properties. danaher.compatsnap.com The primary goals are to improve potency, increase selectivity for the intended target, and optimize pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). danaher.com

Key strategies for the lead optimization of picolinic acid derivatives include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves making systematic chemical modifications to the lead compound and evaluating the impact on biological activity. patsnap.com For 5-(o-Tolyl)picolinic acid, this could involve altering the substituent on the tolyl ring (e.g., changing its position or nature from methyl to chloro or methoxy) or adding substituents to the pyridine ring to modulate its electronic and steric properties.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another group of similar size, shape, and electronic character to improve the molecule's properties. patsnap.com For example, the methyl group of the o-tolyl moiety could be replaced with a chlorine atom or a trifluoromethyl group to probe the effects on binding and metabolic stability. Similarly, the carboxylic acid group of the picolinic acid could be replaced with a bioisostere like a tetrazole to potentially improve oral bioavailability.

Scaffold Hopping: This involves making significant changes to the core structure (scaffold) of the molecule while retaining the key functional groups responsible for biological activity. patsnap.com For picolinic acid derivatives, this might mean replacing the pyridine ring with another heterocyclic system, such as a pyrimidine (B1678525) or a thiazole, to discover novel chemical series with potentially better drug-like properties. nih.gov

Computational Modeling: In silico techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are invaluable tools in lead optimization. patsnap.com Molecular docking can predict how different analogs of 5-(o-Tolyl)picolinic acid might bind to a target protein, helping to prioritize the synthesis of compounds that are most likely to be active. mdpi.comresearchgate.net

Fragment-Based Drug Discovery Approaches for Picolinic Acid Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. frontiersin.orgnih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govmdpi.com These initial fragment hits serve as starting points that are then grown, linked, or combined to produce a more potent, high-affinity lead compound. frontiersin.org

This approach is particularly useful for challenging targets, such as those with shallow binding pockets where traditional high-throughput screening may fail. nih.gov The process typically involves highly sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the weak binding of fragments and to provide structural information on how they bind. nih.gov

In the context of picolinic acid derivatives, an FBDD campaign could proceed as follows:

Fragment Screening: A library of fragments would be screened against the target protein. It is conceivable that fragments resembling the picolinic acid core and others resembling the o-tolyl moiety could be identified as separate hits that bind to adjacent pockets on the protein surface.

Hit Validation and Structural Analysis: Techniques like X-ray crystallography would be used to confirm the binding of these fragments and to visualize their precise location and orientation in the target's binding site. nih.gov

Fragment Elaboration:

Fragment Growing: If a single picolinic acid-like fragment binds, medicinal chemists would add functional groups to it, "growing" the molecule into an adjacent empty pocket to increase its affinity and potency.

Fragment Linking: If a picolinic acid fragment and a tolyl-containing fragment were found to bind in proximity, they could be connected with a chemical linker to create a single, more potent molecule that occupies both sites simultaneously, effectively recreating a compound like 5-(o-Tolyl)picolinic acid.

This FBDD strategy offers an efficient path to novel and potent molecules by building high-quality interactions in a stepwise manner, ensuring that the final compound has a high degree of structural complementarity to its target. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Pathways

The therapeutic and agrochemical potential of 5-(o-Tolyl)picolinic acid is intrinsically linked to its interaction with specific biological targets. The pyridine (B92270) carboxylic acid scaffold is known to engage in crucial molecular interactions, such as π-π stacking and hydrogen bonding, which enhance binding affinity to a diverse range of proteins. nih.gov Future research should focus on screening 5-(o-Tolyl)picolinic acid against both established and novel biological targets to uncover its unique activity profile.

Systematic screening against families of enzymes that are frequently targeted by picolinic acid derivatives represents a logical starting point. This includes kinases, histone-modifying enzymes, and metabolic enzymes, which are implicated in cancer, inflammation, and infectious diseases. nih.govdovepress.com For instance, various pyridine carboxylic acid derivatives have shown inhibitory activity against targets like IRAK4 in inflammation, KDM-family histone demethylases in oncology, and succinate (B1194679) dehydrogenase (SDH) in fungal pathogens. nih.govnih.gov In the agrochemical sector, picolinate (B1231196) compounds are a significant class of synthetic auxin herbicides that target auxin-signaling F-box (AFB) proteins. nih.govnih.gov Investigating the interaction of 5-(o-Tolyl)picolinic acid with these and other related proteins could reveal potent and selective modulatory activity.

| Target Class | Specific Examples | Potential Application Area | Supporting Findings for Picolinic Acid Derivatives |

| Kinases | IRAK4, ASK1, PDGFR, Trk | Inflammation, Oncology, Pulmonary Hypertension | Derivatives have been patented as potent inhibitors. nih.gov |

| Epigenetic Modulators | Histone Deacetylases (HDACs), KDM5B | Oncology | Picolinic acid derivatives can inhibit histone-modifying enzymes, arresting cancer cell proliferation. nih.govdovepress.com |

| Metabolic Enzymes | Dihydroorotate dehydrogenase (DHODH), Cyclooxygenase-2 (COX-2) | Autoimmune Diseases, Inflammation | Acyl sulfonamide derivatives of pyridine have shown novel COX-2 inhibitory activity. nih.gov |

| Proteases | Factor XIa (FXIa), Matrix Metalloproteinases (MMPs) | Thrombosis, Osteoarthritis | Pyrido[3,4-d]pyrimidin-4-ones have been developed as specific MMP-13 inhibitors. dovepress.com |

| Plant Hormone Receptors | Auxin-signaling F-box protein 5 (AFB5) | Agriculture (Herbicides) | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids are potent synthetic auxin herbicides. nih.govnih.gov |

| Fungal Enzymes | Succinate Dehydrogenase (SDH) | Agriculture (Fungicides) | Pyridine carboxamides have shown antifungal activity by inhibiting SDH. nih.gov |

Development of Advanced Synthetic Methodologies and Catalyst Systems

The synthesis of 5-(o-Tolyl)picolinic acid and a library of its analogs for structure-activity relationship (SAR) studies necessitates efficient and versatile chemical methodologies. The key structural feature is the carbon-carbon bond between the pyridine ring and the o-tolyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming such aryl-aryl bonds. libretexts.org

Future research in this area should focus on developing and optimizing advanced catalyst systems to improve the synthesis of 5-aryl picolinic acids. The general catalytic cycle involves the oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the product. libretexts.org While effective, challenges can arise from catalyst inhibition by the nitrogen atom of the pyridine ring. organic-chemistry.org

Advancements are being pursued in several areas:

Ligand Development: Designing novel phosphine (B1218219) ligands that enhance the stability and activity of the palladium catalyst is crucial. Dialkylbiphenylphosphino ligands, for example, have proven effective for coupling challenging nitrogen-containing heterocycles. organic-chemistry.org

Catalyst Efficiency: Research into catalyst systems that operate under milder conditions, with lower catalyst loadings (e.g., ppm levels of Palladium), and in greener solvents like water is a key goal for sustainable synthesis. mdpi.com

Substrate Scope: Expanding the methodology to include a wider range of functional groups on both the picolinic acid and the boronic acid coupling partners is essential for creating diverse chemical libraries. organic-chemistry.org

Catalyst Recycling: The development of heterogeneous or polymer-supported catalysts can simplify product purification and allow for catalyst recycling, which is highly valuable for industrial-scale synthesis. libretexts.orgmdpi.com

| Catalyst System | Key Features | Applicability | Reference |

| Pd(OAc)₂ / PCy₃ | Suitable for a diverse array of aryl and vinyl triflates. | Broad substrate scope for common Suzuki couplings. | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Catalyzes coupling with a wide range of aryl halides, including chlorides, often at room temperature. | Mild reaction conditions. | organic-chemistry.org |

| Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | Highly efficient system for coupling of bromoaryl carboxylic acids in water with ppm-level palladium loading. | Green chemistry, high turnover numbers. | mdpi.com |

| Pd / Dialkylbiphenylphosphino Ligands | Highly active and stable catalysts for coupling nitrogen-containing heterocycles without inhibition. | Ideal for heteroaryl compounds common in drug discovery. | organic-chemistry.org |

Integration of Multi-Omics Data in Target Identification and Validation

To move beyond traditional screening methods, the integration of multi-omics data provides a powerful, unbiased approach to identifying novel biological targets and elucidating the mechanism of action for compounds like 5-(o-Tolyl)picolinic acid. nih.gov This systems-biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a compound's cellular effects. nih.govfrontlinegenomics.com

A potential workflow for investigating 5-(o-Tolyl)picolinic acid using a multi-omics strategy could involve:

Proteomics: Employing techniques like cellular thermal shift assay (CETSA) or chemical proteomics to identify the specific proteins that physically bind to 5-(o-Tolyl)picolinic acid within a cell. nih.gov This provides direct evidence of target engagement.

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells or organisms treated with the compound. This can reveal the downstream signaling pathways that are modulated by the primary target interaction. ahajournals.org

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism. This is particularly relevant for identifying inhibitors of metabolic enzymes. nih.gov

This approach allows for a more holistic understanding, moving from identifying a single target to characterizing the entire biological system's response, which can accelerate the drug discovery and development process. frontlinegenomics.com

Interdisciplinary Research Paradigms for Therapeutic and Agrochemical Applications

The structural motif of 5-(o-Tolyl)picolinic acid is well-positioned at the intersection of human health and agriculture, demanding an interdisciplinary research approach. The same fundamental chemical properties that confer biological activity in human cells can often be translated to activity in plant or fungal cells.

Therapeutic Applications: In medicine, research can focus on its potential as an anti-inflammatory, anti-cancer, or anti-infective agent. pensoft.netasm.org The pyridine carboxylic acid core is present in numerous approved drugs and clinical candidates. dovepress.comresearchgate.net Collaborative efforts between medicinal chemists, cell biologists, and pharmacologists are essential to progress from a hit compound to a validated drug lead.

Agrochemical Applications: In agriculture, picolinic acids are a cornerstone of modern herbicides. nih.gov The discovery that these compounds mimic the plant hormone auxin has led to the development of highly effective and selective herbicides. nih.gov Research involving plant biologists, chemists, and crop scientists could explore the potential of 5-(o-Tolyl)picolinic acid as a novel herbicide or fungicide. nih.gov The development of derivatives could lead to compounds with improved efficacy, a broader spectrum of activity, or a better crop safety profile.

An integrated research paradigm, where findings from therapeutic screening could inform agrochemical development and vice-versa, would be highly synergistic. For example, understanding the protein-ligand interactions for a human enzyme inhibitor could provide structural insights for designing a more potent inhibitor of the analogous enzyme in a plant pathogen. This cross-pollination of ideas and technologies will be key to fully realizing the translational potential of 5-(o-Tolyl)picolinic acid and related molecules.

Q & A

Q. What are the optimal synthetic routes for 5-(o-Tolyl)picolinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

-

Synthetic Pathways : Common routes include Ullmann coupling between picolinic acid derivatives and o-tolyl halides, or Suzuki-Miyaura cross-coupling using boronic acid intermediates. Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) significantly impact yield .

-

Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, stoichiometry). Monitor purity via HPLC and characterize intermediates using FT-IR and NMR .

-

Example Data :

Route Catalyst Temp (°C) Yield (%) Purity (%) Ullmann CuI 120 65 92 Suzuki Pd(PPh₃)₄ 80 78 98

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 5-(o-Tolyl)picolinic acid?

Methodological Answer:

- NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 240.0895 (theoretical: 240.0899).

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) identifies impurities at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for 5-(o-Tolyl)picolinic acid synthesis?

Methodological Answer:

- Kinetic Profiling : Conduct time-resolved in-situ NMR or Raman spectroscopy to track intermediate formation. Compare Pd- vs. Cu-catalyzed pathways for rate-limiting steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies. For example, Pd-mediated Suzuki couplings often exhibit lower activation barriers than Ullmann reactions .

- Contradiction Analysis : Replicate conflicting studies under identical conditions (solvent, catalyst batch). Purity discrepancies may arise from unaccounted ligand degradation .

Q. What strategies mitigate instability of 5-(o-Tolyl)picolinic acid under oxidative or photolytic conditions?

Methodological Answer:

-

Stability Screening : Accelerate degradation studies using forced oxidation (H₂O₂) or UV light. Monitor via LC-MS for decomposition products (e.g., quinoline derivatives) .

-

Formulation : Encapsulate in cyclodextrins or use antioxidants (e.g., BHT) to suppress free-radical pathways. Confirm stability via Arrhenius modeling of shelf-life .

-

Example Findings :

Condition Half-Life (h) Major Degradant UV light 48 5-(o-Tolyl)picolinamide 40°C, 75% RH 120 None detected

Q. How can computational QSAR models predict the biological activity of 5-(o-Tolyl)picolinic acid derivatives?

Methodological Answer:

- Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE. Correlate with in vitro bioactivity (e.g., enzyme inhibition) .

- Validation : Split datasets into training/testing cohorts (80:20). Use leave-one-out cross-validation to avoid overfitting. Report R² and RMSE metrics .

- Case Study : A QSAR model for picolinic acid analogs achieved R² = 0.85 for COX-2 inhibition, highlighting steric bulk at the o-tolyl position as critical .

Methodological Guidelines

- Reproducibility : Document reaction conditions (e.g., solvent lot numbers, humidity) per ICH Q2(R1) guidelines .

- Data Contradictions : Apply the FINER framework (Feasibility, Interest, Novelty, Ethics, Relevance) to prioritize conflicting results for further investigation .

- Literature Review : Use Boolean operators (AND/OR/NOT) in PubMed/Scopus to filter studies by "5-(o-Tolyl)picolinic acid" AND ("synthesis" OR "degradation") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.